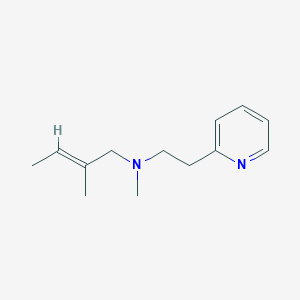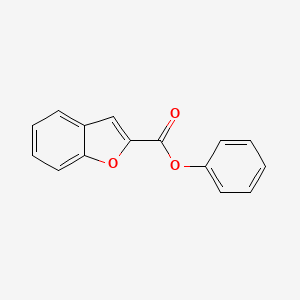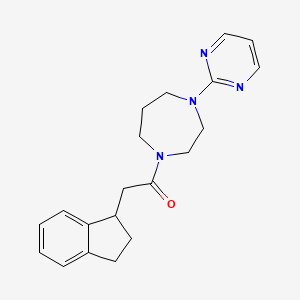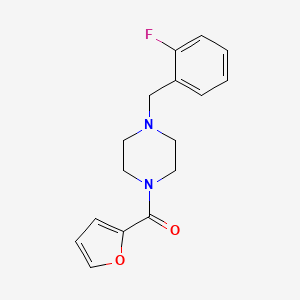
4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and a methyl group
Mécanisme D'action
Target of Action
Similar compounds have been found to targetBeta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
It can be inferred that the compound interacts with its target enzyme, possibly inhibiting its function . This interaction and the resulting changes at the molecular level could lead to the observed effects of the compound.
Biochemical Pathways
Given the potential target of the compound, it may be involved in the pathways related to the formation of myelin sheaths in peripheral nerve cells .
Result of Action
Based on its potential target, the compound could affect the formation of myelin sheaths in peripheral nerve cells .
Safety and Hazards
“4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole” should be handled with care, similar to other chemicals of its class . It may cause skin and eye irritation, and may be harmful if swallowed . It should be used only in a well-ventilated area and personal protective equipment should be worn when handling this chemical .
Méthodes De Préparation
The synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole typically involves the use of Grignard reagents. One common method includes the reaction of 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one with a thiazole derivative in the presence of a base . The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines .
Applications De Recherche Scientifique
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial and antitubercular agent. It has shown promising activity against various bacterial strains and mycobacterial species.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies exploring the inhibition of specific enzymes and proteins, contributing to the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole include:
Benzene sulfonamide pyrazole thio-oxadiazole derivatives: These compounds also exhibit antimicrobial and antitubercular activities but differ in their core structures and specific substituents.
1,3,4-Oxadiazole derivatives: These compounds share the 3-fluoro-4-methoxyphenyl moiety but have different heterocyclic cores, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific thiazole core and the combination of substituents, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJPPCWFFLNOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]acetamide](/img/structure/B5672693.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
![N-{2-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ACETAMIDE](/img/structure/B5672706.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5672709.png)

![4-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5672718.png)
![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)
![5,6,7-trimethyl-2-(piperidinosulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5672730.png)
![5-[4-(1-piperidin-1-ylethyl)phenyl]-2-furamide](/img/structure/B5672751.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5672759.png)
